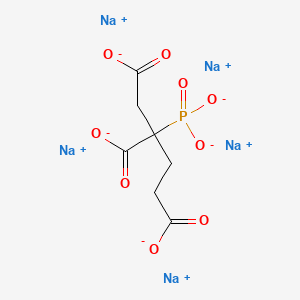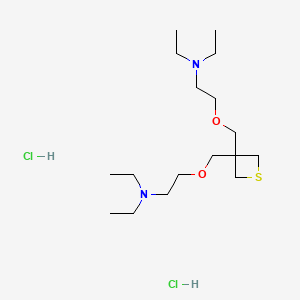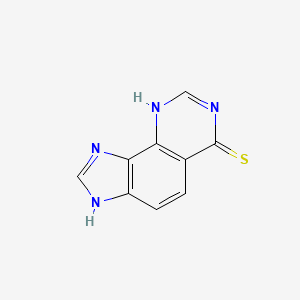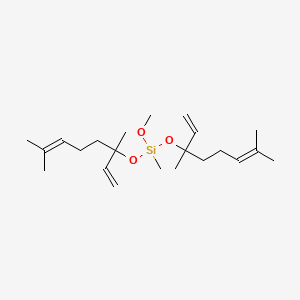
Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane is an organosilicon compound with the molecular formula C22H40O3Si. This compound is characterized by its unique structure, which includes two 1,5-dimethyl-1-vinylhex-4-enyl groups attached to a methoxymethylsilane core. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane typically involves the reaction of 1,5-dimethyl-1-vinylhex-4-enyl alcohol with methoxymethylsilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols and siloxanes.
Reduction: Reduction reactions can convert the vinyl groups into ethyl groups.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is used in the development of biocompatible materials for medical devices.
Medicine: It is explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: The compound is used in the production of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane involves its interaction with various molecular targets and pathways. The vinyl groups in the compound can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks enhance the mechanical properties of materials and improve their stability. The methoxymethylsilane core provides flexibility and allows for the incorporation of other functional groups, making the compound versatile for different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)ether: Similar in structure but lacks the vinyl groups.
Dimethoxydimethylsilane: Contains methoxy groups but has a simpler structure.
Vinyltrimethoxysilane: Contains vinyl groups but has a different core structure.
Uniqueness
Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane is unique due to its combination of vinyl and methoxymethylsilane groups. This combination imparts distinctive chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
83863-56-3 |
|---|---|
Formule moléculaire |
C22H40O3Si |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
bis(3,7-dimethylocta-1,6-dien-3-yloxy)-methoxy-methylsilane |
InChI |
InChI=1S/C22H40O3Si/c1-11-21(7,17-13-15-19(3)4)24-26(10,23-9)25-22(8,12-2)18-14-16-20(5)6/h11-12,15-16H,1-2,13-14,17-18H2,3-10H3 |
Clé InChI |
QTJNJBLGOFAAKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C=C)O[Si](C)(OC)OC(C)(CCC=C(C)C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


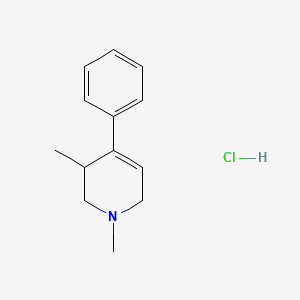
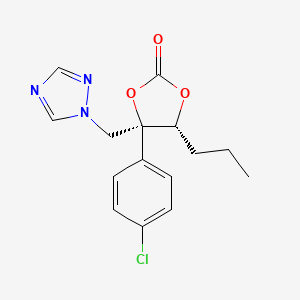

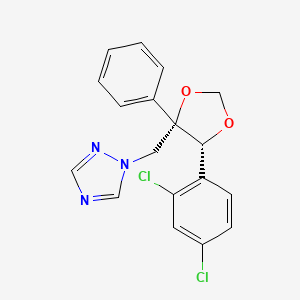
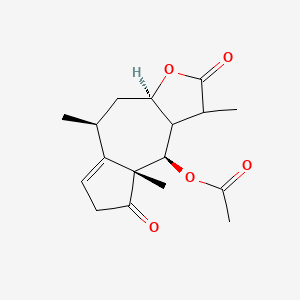

![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)

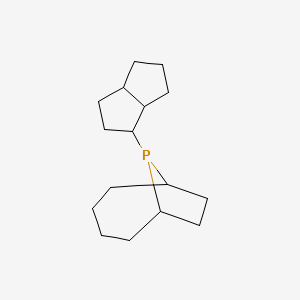
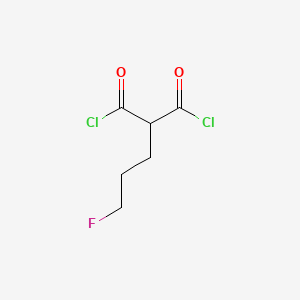
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
